2-(4-(4-Bromophenyl)-3-methylisoxazol-5-yl)-5-methoxyphenol
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Overview
Description
2-(4-(4-Bromophenyl)-3-methylisoxazol-5-yl)-5-methoxyphenol is an organic compound that features a bromophenyl group, an isoxazole ring, and a methoxyphenol moiety
Mechanism of Action
Target of Action
Similar compounds have been found to have antimicrobial and antiproliferative activities . The specific targets could be various enzymes or receptors involved in these biological processes.
Mode of Action
It can be inferred that the compound interacts with its targets, possibly inhibiting their function, leading to its antimicrobial and antiproliferative effects .
Biochemical Pathways
Given its antimicrobial and antiproliferative activities, it can be inferred that the compound may affect pathways related to cell growth and division, as well as microbial metabolism .
Pharmacokinetics
Similar compounds have been noted to have good pharmacokinetic properties due to the presence of certain structural motifs .
Result of Action
The result of the compound’s action is likely the inhibition of microbial growth and proliferation of certain cells, given its antimicrobial and antiproliferative activities . This could lead to the death of microbial cells or the cessation of proliferation in certain cell lines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Bromophenyl)-3-methylisoxazol-5-yl)-5-methoxyphenol typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide.
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using sodium methoxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the palladium-catalyzed coupling and bromination steps, and ensuring high yields and purity through efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Bromophenyl)-3-methylisoxazol-5-yl)-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles in a Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Quinones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-(4-Bromophenyl)-3-methylisoxazol-5-yl)-5-methoxyphenol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Materials Science: The compound’s unique structure makes it suitable for use in organic electronic materials and as a building block for polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various coupling reactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also features a bromophenyl group and has shown promising antimicrobial and anticancer activities.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another compound with a bromophenyl group, known for its neurotoxic potential and biological activities.
Properties
IUPAC Name |
2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3/c1-10-16(11-3-5-12(18)6-4-11)17(22-19-10)14-8-7-13(21-2)9-15(14)20/h3-9,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMSLGFPTKACEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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